molecular formula C25H27Cl3O5 B217532 Napyradiomycin C2 CAS No. 103106-19-0

Napyradiomycin C2

Cat. No.: B217532
CAS No.: 103106-19-0
M. Wt: 513.8 g/mol
InChI Key: TUASWIIAAPWHMO-KPKJPENVSA-N
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Description

Napyradiomycin C2 is a meroterpenoid natural product belonging to the napyradiomycin family, characterized by a hybrid structure derived from polyketide and terpenoid biosynthetic pathways. Produced by marine-derived Streptomyces species, it features a halogenated semi-naphthoquinone core fused with a terpenoid side chain . The compound’s molecular formula is C₃₀H₃₄Cl₃O₈ (CAS: 103106-19-0), with a 14-membered macrocyclic ring system distinguishing it from other napyradiomycins . Its structure includes three chlorine substitutions at C-3, C-4a, and C-13, and a methylene group at C-12, contributing to its unique stereochemical and bioactive properties . This compound exhibits potent antibacterial activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against cancer cell lines .

Properties

CAS No.

103106-19-0

Molecular Formula

C25H27Cl3O5

Molecular Weight

513.8 g/mol

IUPAC Name

(3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione

InChI

InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+

InChI Key

TUASWIIAAPWHMO-KPKJPENVSA-N

SMILES

CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O

Isomeric SMILES

C/C/1=C\CC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O

Canonical SMILES

CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O

Synonyms

napyradiomycin C2
NPD-C2

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Prenylation and Halogenation

The napyradiomycin scaffold originates from 1,3,6,8-tetrahydroxynaphthalene (THN) through sequential enzymatic modifications:

  • Prenyltransferase activity : NapT8 catalyzes dimethylallyl pyrophosphate (DMAPP) addition at C-2 of THN, while NapT9 mediates geranyl pyrophosphate (GPP) attachment at C-4 .

  • Halogenation : Vanadium-dependent haloperoxidases (VHPOs) like NapH1 introduce chlorine atoms at C-3 or C-4a positions, influencing subsequent cyclization .

  • α-Hydroxyketone rearrangement : NapH3 facilitates a key rearrangement of prenylated intermediates, forming the characteristic 6,6,6 tricyclic core .

Structural Modifications and Reactivity

Key reaction-driven modifications include:

Modification Type Chemical Outcome Biological Impact
HalocyclizationForms tricyclic 6,6,6 ring system via Cl⁻ incorporationEnhances antibacterial activity
Allylic oxidationIntroduces hydroxyl or aldehyde groups at C-17Reduces cytotoxicity when oxidized
Diazoketone formationAmination at C-5 followed by diazotizationCreates reactive intermediates for further functionalization
EpoxidationIntramolecular substitution at C-2/C-3Modifies electrophilic reactivity

Biological Activity Correlation

Antibacterial and cytotoxic activities vary with substituents:

Compound C-3 Substituent MIC vs MRSA (μg/mL) Cytotoxicity (IC₅₀, μM)
Nap A1 (4)Cl1–29.8–19.0
Nap B3 (7)Br0.25–0.510.5–17.2
Derivative 2Br0.5–111.5–18.1
Derivative 1OH4–8>20

Data adapted from antibacterial and cytotoxicity assays .

Synthetic Challenges and Biomimetic Approaches

Only three total syntheses of napyradiomycins have been reported due to:

  • Stereochemical complexity : Five stereocenters requiring precise enzymatic control .

  • Halogen sensitivity : Chlorine/bromine positions dictate reactivity in cross-coupling reactions .

  • Macrocycle formation : NapH4-catalyzed oxidative cyclization remains difficult to replicate chemically .

Biomimetic strategies focus on α-hydroxyketone rearrangements and VHPO-mediated halogenation to simplify synthesis .

Comparison with Similar Compounds

Structural Features

Napyradiomycins are categorized into three subclasses based on side-chain architecture:

  • Type A: Linear monoterpenoid chain (e.g., Napyradiomycin A1, B1).
  • Type B: Cyclohexane ring in the terpenoid moiety (e.g., Napyradiomycin B3, B4).
  • Type C : 14-membered macrocyclic ring (e.g., Napyradiomycin C1, C2) .

Key Structural Differences :

Compound Core Structure Halogenation Side-Chain Features
Napyradiomycin C2 14-membered macrocycle Cl at C-3, C-4a, C-13 Methyl group at C-2; E-geometry at C-16
Napyradiomycin B4 Cyclohexane ring Cl at C-3, C-4a R-configuration at C-4a; hydroxy group at C-13
Napyradiomycin D1 16-membered macrocycle Cl at C-3, C-4a Ether linkage between C-6 and C-18
Napyradiomycin A1 Linear chain Cl at C-3, C-4a 10-carbon monoterpenoid subunit

Antibacterial Potency :

  • This compound demonstrates moderate activity against MRSA (MIC: 2–4 µg/mL), outperformed by Napyradiomycin B3 (MIC: 0.25–0.5 µg/mL) but less potent than brominated analogs like 3-dechloro-3-bromonapyradiomycin A1 (MIC: 0.5–1 µg/mL) .
  • Napyradiomycin D1 and B4 show comparable cytotoxicity (IC₅₀: ~5 µM against HepG2 cells), while C2’s activity is attenuated due to steric effects from its macrocycle .

Structure-Activity Relationships (SAR) :

  • Halogenation: Bromine substitution (e.g., C-3 Br in Napyradiomycin 5 ) enhances antibacterial potency compared to chlorine .
  • Ring Size: 14-membered macrocycles (Type C) reduce activity relative to linear (Type A) or cyclohexane (Type B) derivatives .
  • Stereochemistry: The R-configuration at C-4a (confirmed in B4 via X-ray crystallography) is critical for binding to bacterial targets .
Stereochemical Variations
  • C-4a Configuration : Absolute stereochemistry at C-4a in C2 is inferred as R, consistent with B4’s confirmed structure .
  • Double-Bond Geometry : E-geometry at C-16 in C2 contrasts with Z-geometry in Napyradiomycin SR , altering molecular rigidity and bioactivity .
Halogenation Impact
  • Chlorine vs. Bromine : Brominated analogs (e.g., Napyradiomycin CNQ525.600 ) exhibit downfield NMR shifts (Δδ ~0.2–0.3 ppm) and superior bioactivity due to increased electrophilicity .
  • Positional Effects : Chlorination at C-13 in C2 introduces steric hindrance, reducing solubility but enhancing stability .

Q & A

Q. What are the established methods for isolating and characterizing Napyradiomycin C2 from microbial sources?

Methodological Answer: Isolation typically involves fermentation of actinomycetes (e.g., Streptomyces strains) followed by solvent extraction and chromatographic separation (e.g., HPLC with UV/Vis or MS detection). Structural elucidation combines NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Key spectral markers include chlorine isotopic patterns (e.g., m/z 527.1614 [M−H]⁻) and distinctive carbon shifts (e.g., C2 at δ 58.0 ppm) . Purity validation requires ≥95% homogeneity via analytical HPLC.

Q. How is the bioactivity of this compound assessed in antimicrobial assays?

Methodological Answer: Standard protocols include broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined with serial dilutions (0.1–100 µg/mL). Synergy studies with β-lactams or antifungals may use checkerboard assays. Cytotoxicity against mammalian cells (e.g., HEK293) is tested via MTT assays to evaluate selectivity .

Q. What genomic tools identify biosynthetic gene clusters (BGCs) responsible for this compound production?

Methodological Answer: BGC identification involves whole-genome sequencing of producer strains (e.g., Illumina/PacBio), followed by antiSMASH analysis to locate terpenoid biosynthetic pathways. Key genes include prenyltransferases (e.g., napT) and halogenases (e.g., napH). Heterologous expression in Streptomyces model systems (e.g., S. coelicolor) confirms cluster functionality .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Discrepancies in reported mechanisms (e.g., membrane disruption vs. enzyme inhibition) require orthogonal validation:

  • Target identification : Use affinity chromatography with immobilized this compound to isolate binding proteins, followed by LC-MS/MS proteomics.
  • Genetic knockdown : CRISPR/Cas9 silencing of putative targets (e.g., S. aureus FabI) to assess resistance development.
  • Structural analogs : Compare bioactivity of derivatives lacking key functional groups (e.g., epoxide or chlorine) .

Q. What experimental strategies optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer: Address metabolic instability via:

  • Prodrug design : Introduce acetylated or PEGylated groups at reactive sites (e.g., C3-OH).
  • Formulation : Encapsulation in liposomes or nanoparticles to enhance serum half-life.
  • In vitro metabolism assays : Incubate with liver microsomes (human/rat) and analyze degradation products via LC-HRMS .

Q. How do structural modifications of this compound affect its biosynthetic yield and bioactivity?

Methodological Answer: Employ combinatorial biosynthesis:

  • Gene editing : Knockout/overexpression of tailoring enzymes (e.g., napO for oxidation) in the native BGC.
  • Precursor feeding : Supplement fermentation media with isotopically labeled isoprenoid precursors (e.g., ¹³C-mevalonate) to track incorporation.
  • SAR studies : Synthesize semi-synthetic analogs via chemoenzymatic methods and test against resistant pathogens .

Data Analysis & Reproducibility

Q. What statistical approaches validate reproducibility in this compound bioassays?

Methodological Answer: Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., MIC across bacterial strains). Report 95% confidence intervals and effect sizes. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction. Include negative controls (e.g., solvent-only) in triplicate to minimize batch effects .

Q. How should researchers address conflicting NMR assignments for this compound’s stereochemistry?

Methodological Answer: Reconcile discrepancies via:

  • NOESY/ROESY : Confirm spatial proximity of protons (e.g., H2-H6).
  • Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian09).
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Ethical & Reporting Standards

Q. What are the minimal data requirements for publishing this compound research?

Methodological Answer: Journals (e.g., Beilstein J. Org. Chem.) mandate:

  • Experimental details : Full synthetic/fermentation protocols, including strain accession numbers.
  • Analytical validation : NMR/HRMS raw data in SI; chromatograms with baseline resolution.
  • Bioactivity data : MIC values with ATCC strain codes and assay replicates .

How to formulate a FINER research question for studying this compound’s ecological role?

Methodological Answer: Apply the FINER framework:

  • Feasible : “Does Streptomyces sp. produce this compound in response to soil competitors?” (testable via co-culture assays).
  • Novel : Prioritize understudied ecological interactions (e.g., antifungal signaling in rhizosphere).
  • Ethical : Adhere to Nagoya Protocol for microbial resource use .

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